5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a chloro group and a carboxamide group, as well as a cyclohexyl ring attached to a pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
It’s common for drugs to affect multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding a drug’s bioavailability and its overall effect in the body .
Result of Action
The effects of a drug at the molecular and cellular level often include changes in gene expression, protein function, and cellular signaling pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect a drug’s action .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins . The nature of these interactions is complex and may involve hydrogen bonding and π-π interactions .
Cellular Effects
The effects of 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide on cells are diverse. It has been shown to have antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . It influences cell function by interacting with various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle . This interaction may involve hydrogen bonding and π-π interactions .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits excellent thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of 5-chlorothiophene-2-carboxylic acid with 4-(1H-pyrazol-1-yl)cyclohexylamine under specific reaction conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and catalysts like DMAP.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are used.
Major Products Formed:
Oxidation: 5-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfoxide or sulfone.
Reduction: 5-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxylamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases, including infections and inflammatory conditions.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it valuable for various applications.
Comparison with Similar Compounds
5-Chloro-N-(4-pyrazolylmethyl)thiophene-2-carboxamide
5-Chloro-N-(4-pyrazolylphenyl)thiophene-2-carboxamide
5-Chloro-N-(4-pyrazolylcyclohexyl)thiophene-2-carboxamide
Uniqueness: 5-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide stands out due to its cyclohexyl group, which provides a different spatial arrangement and steric environment compared to other similar compounds. This can influence its reactivity and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
5-chloro-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-13-7-6-12(20-13)14(19)17-10-2-4-11(5-3-10)18-9-1-8-16-18/h1,6-11H,2-5H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGQVNGOGQNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(S2)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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